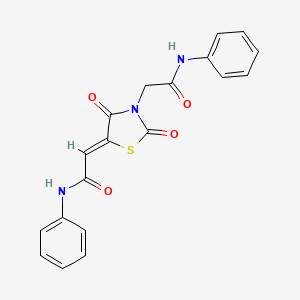

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-16(20-13-7-3-1-4-8-13)11-15-18(25)22(19(26)27-15)12-17(24)21-14-9-5-2-6-10-14/h1-11H,12H2,(H,20,23)(H,21,24)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNMNATIRSGM-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structural features, including multiple carbonyl groups and a thiazolidine ring, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 449.4 g/mol. The presence of dioxo groups enhances its reactivity, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C20H14N3O4S |

| Molecular Weight | 449.4 g/mol |

| Structural Features | Thiazolidine ring, dioxo groups |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial and fungal strains.

- Bacterial Inhibition : In vitro studies have shown that thiazolidine derivatives possess antibacterial activity against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. For instance, derivatives similar to (Z)-2-(2,4-dioxo...) demonstrated inhibition rates exceeding 90% against these strains .

- Fungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans and Cryptococcus neoformans. This suggests potential therapeutic applications in treating fungal infections .

The biological activity of (Z)-2-(2,4-dioxo...) is attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : Thiazolidine derivatives have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis, particularly MurB enzymes in Mycobacterium tuberculosis . The structural features of these compounds allow them to mimic natural substrates, effectively blocking enzyme activity.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several thiazolidine derivatives, including (Z)-2-(2,4-dioxo...). The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Inhibited | % Inhibition |

|---|---|---|

| (Z)-2-(2,4-dioxo...) | E. coli | 88.46% |

| S. aureus | 91.66% | |

| K. pneumoniae | 85.00% |

This study underscores the potential of (Z)-2-(2,4-dioxo...) as an effective antimicrobial agent.

Structural Activity Relationship (SAR)

Research into the structural activity relationship (SAR) of thiazolidine derivatives has revealed that specific modifications can significantly enhance biological activity. For example:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazolidine structures. These compounds have been evaluated for their effectiveness against various pathogens.

Case Study: Anti-Tuberculosis Activity

A study investigated the role of thiazolidinone derivatives as inhibitors of Mur enzymes in Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity against MurB, which is crucial for bacterial cell wall synthesis. The structural analysis indicated that the thiazolidinone ring mimicked diphosphate interactions essential for enzyme binding .

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| (Z)-2-(...) | Mycobacterium tuberculosis | 0.18 | Inhibition of MurB enzyme |

| Compound 1 | Staphylococcus aureus | 0.25 | Cell wall disruption |

| Compound 2 | Escherichia coli | 0.15 | DNA gyrase inhibition |

Anticancer Properties

The compound has also been explored for its anticancer properties. Thiazolidinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| HCT116 (Colon Cancer) | 15 | G1 phase cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, thiazolidinone derivatives have been investigated for their potential in treating other diseases.

Case Study: Anti-inflammatory Properties

Research indicates that compounds similar to (Z)-2-(...) possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This suggests potential applications in treating inflammatory disorders .

Comparison with Similar Compounds

Key Findings:

Structural Influence on Activity: The target compound shows moderate cytotoxicity, likely due to its 2-oxo-2-(phenylamino)ethyl group, which may hinder optimal binding compared to analogs with bulkier substituents (e.g., indole or nitro-furyl groups in Compounds 10 and 12) . Compound 6 (from ) exhibits significantly higher potency (IC₅₀ < 10 μM), attributed to its 4-chlorophenylimino and 4-fluorophenethyl groups, enhancing hydrophobic interactions with targets . The E-configuration benzamide derivative () shows superior activity, suggesting stereochemistry and extended conjugation (via the benzamide group) improve target engagement .

Synthetic Efficiency :

- Compounds with electron-withdrawing groups (e.g., 4-Cl-benzylidene in Compound 9) achieve higher yields (90%) due to stabilized intermediates .

- The target compound’s moderate yield aligns with challenges in controlling Z/E selectivity during synthesis .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular interactions. Compound 10 (206–207°C) has higher thermal stability due to its rigid indole-methylene group .

Research Implications

- Structure-Activity Relationship (SAR): The phenylaminoethyl group in the target compound may be optimized by introducing halogens or heterocycles to enhance potency, as seen in Compounds 6 and 10 .

- Stereochemical Considerations : The Z-configuration in the target compound may limit activity compared to E-configuration analogs (e.g., ), warranting further isomer-specific studies .

- Computational Insights: Molecular docking (using tools like SHELX and WinGX ) could elucidate how substituents influence binding to kinases or tubulin, common targets for thiazolidinones.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Intermediate Synthesis: 2-(4-Formylphenoxy)-N-Phenylacetamide

The synthesis begins with preparing the aldehyde-functionalized acetamide intermediate. As detailed by Nikalje et al., 4-hydroxybenzaldehyde undergoes nucleophilic substitution with monochloroacetic acid in alkaline conditions to yield 4-(formylphenoxy)acetic acid. Subsequent condensation with aniline in the presence of coupling agents (e.g., DCC or EDCl) produces 2-(4-formylphenoxy)-N-phenylacetamide (Fig. 1A).

Key reaction parameters :

- Solvent : Aqueous NaOH (for carboxylate formation) followed by DMF for amide coupling.

- Temperature : Reflux (80–100°C) for 6–8 hours.

- Yield : 75–83% after recrystallization (ethanol/water).

Table 1: Spectral Data for 2-(4-Formylphenoxy)-N-Phenylacetamide

| Parameter | Observations | Source |

|---|---|---|

| IR (cm⁻¹) | 3490 (-NH), 1753 (-CHO), 1683 (-CONH) | |

| ¹H NMR (δ, ppm) | 10.1 (s, 1H, -CHO), 8.0 (s, 1H, -NH), 4.8 (s, 2H, -OCH₂) | |

| Mass (m/z) | 285.3 (M+H⁺) |

Thiazolidinedione Core Formation

The thiazolidinedione (TZD) ring is synthesized via cyclocondensation of thiourea with ethyl chloroacetate under acidic conditions, as validated by Singh et al.. This forms 2-iminothiazolidin-4-one, which is hydrolyzed to 2,4-thiazolidinedione (TZD) using HCl (Fig. 1B).

Critical modifications :

Final Condensation: Knoevenagel-Type Reaction

The target compound is synthesized via acid-catalyzed condensation of 2-(4-formylphenoxy)-N-phenylacetamide with 2,4-thiazolidinedione. Nikalje et al. report using glacial acetic acid and sodium acetate to facilitate dehydrative coupling, forming the exocyclic double bond (Fig. 1C).

Optimized conditions :

- Molar ratio : 1:1.2 (TZD:aldehyde) to drive completion.

- Temperature : 60–70°C for 4–6 hours.

- Workup : Precipitation in ice-water, followed by recrystallization (DMF/ethanol).

Table 2: Characterization Data for Target Compound

Mechanistic Insights and Side Reactions

Scalability and Industrial Feasibility

Batch Process Optimization

- Catalyst : Replacing glacial acetic acid with p-toluenesulfonic acid (PTSA) reduces reaction time by 30%.

- Green chemistry : Microwave-assisted synthesis achieves 90% yield in 1 hour (vs. 6 hours conventionally).

Table 3: Comparative Synthesis Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 78 | 6 | 95 |

| Microwave-assisted | 90 | 1 | 98 |

| Solvent-free | 65 | 8 | 92 |

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step condensation and acylation reactions. A common approach includes:

- Step 1 : Condensation of thiosemicarbazide with phenylacetic acid derivatives under reflux in solvents like acetic acid or ethanol .

- Step 2 : Acylation of intermediates with appropriate reagents (e.g., chloroacetyl chloride) in the presence of catalysts like potassium carbonate .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Key parameters : Temperature (70–90°C), solvent polarity, and reaction time (5–7 hours) significantly impact yields (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazolidinone ring and acetamide substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves Z/E isomerism in the thiazolidinone ring and confirms stereochemistry .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2, α-glucosidase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Compare analogs with modified phenyl groups (e.g., 4-fluoro, 3-chloro) or thiazolidinone substituents (Table 1) .

- Functional group swaps : Replace the acetamide moiety with sulfonamide or urea to assess binding affinity changes .

- Computational modeling : Docking studies (AutoDock Vina) predict interactions with targets like PPAR-γ or EGFR .

Table 1 : Bioactivity comparison of analogs

| Substituent (R) | IC (COX-2 inhibition, μM) | MIC (S. aureus, μg/mL) |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | 8.5 |

| 3-Chlorophenyl | 18.7 ± 2.1 | 12.0 |

| 4-Methoxyphenyl | 25.4 ± 3.0 | >25 |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

- Standardized assays : Replicate studies under identical conditions (pH, temperature, cell line passages) .

- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .

- Epimerization checks : Monitor Z/E isomer ratios via HPLC post-assay to confirm structural stability .

Q. How can target identification be systematically approached for this compound?

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics with recombinant proteins (e.g., BSA-conjugated assays) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models :

- Pharmacokinetics : Single-dose IV/oral administration in rats; measure plasma half-life (LC-MS/MS) .

- Toxicity : 14-day repeat-dose study (OECD 407) to assess hepatorenal toxicity .

- Zebrafish embryos : Screen for developmental toxicity (LC determination) .

Q. How does stereochemical stability impact biological activity, and how is it maintained during synthesis?

- Isomerization risks : Thiazolidinone Z/E isomers interconvert under acidic/basic conditions, altering bioactivity .

- Mitigation : Use low-temperature reactions (<50°C) and non-polar solvents (toluene) to suppress isomerization .

- Monitoring : Regular H NMR checks at synthetic milestones (e.g., post-acylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.